molecular formula C18H23LiO3S B13775113 Lithium dibutylnaphthalenesulfonate CAS No. 94248-46-1

Lithium dibutylnaphthalenesulfonate

Cat. No.: B13775113
CAS No.: 94248-46-1
M. Wt: 326.4 g/mol
InChI Key: PQAXCGVQEFIFAR-UHFFFAOYSA-M
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Description

Lithium dibutylnaphthalenesulfonate is an organolithium compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of lithium, butyl groups, and a naphthalenesulfonate moiety, which contribute to its distinct reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium dibutylnaphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with butyl lithium in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Naphthalenesulfonic acid+Butyl lithiumLithium dibutylnaphthalenesulfonate\text{Naphthalenesulfonic acid} + \text{Butyl lithium} \rightarrow \text{this compound} Naphthalenesulfonic acid+Butyl lithium→Lithium dibutylnaphthalenesulfonate

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Lithium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of different butyl-substituted naphthalene derivatives.

    Substitution: The butyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce butyl-substituted naphthalene compounds.

Scientific Research Applications

Lithium dibutylnaphthalenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which lithium dibutylnaphthalenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to donate or accept electrons makes it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Lithium naphthalenide: Similar in structure but lacks the butyl groups, making it less versatile in certain reactions.

    Lithium sulfonate derivatives: These compounds share the sulfonate moiety but differ in the alkyl groups attached, affecting their reactivity and applications.

Uniqueness

Lithium dibutylnaphthalenesulfonate stands out due to its unique combination of lithium, butyl groups, and naphthalenesulfonate moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

94248-46-1

Molecular Formula

C18H23LiO3S

Molecular Weight

326.4 g/mol

IUPAC Name

lithium;2,3-dibutylnaphthalene-1-sulfonate

InChI

InChI=1S/C18H24O3S.Li/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

PQAXCGVQEFIFAR-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-]

Origin of Product

United States

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